molecular formula C23H23N3O6S B5166348 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

Cat. No.: B5166348
M. Wt: 469.5 g/mol
InChI Key: YCVUSHMDQDQSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methoxy group, a methyl group, a sulfonylamino group, and a nitrophenyl group, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst. The reaction is carried out at a temperature of 45-60°C for 10-14 hours . After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products. The filtrate is then concentrated under reduced pressure to obtain the desired compound.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and quality while minimizing environmental impact. The use of efficient catalysts and solvents, along with advanced purification techniques, allows for the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with signal transduction pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(2-methoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
  • 2-[benzyl-(2-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
  • 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)acetamide

Uniqueness

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring, along with the sulfonylamino and nitrophenyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-17-11-12-21(32-2)22(13-17)33(30,31)25(15-18-7-4-3-5-8-18)16-23(27)24-19-9-6-10-20(14-19)26(28)29/h3-14H,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVUSHMDQDQSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.